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Abstract

This document provides a detailed synthesis protocol for the preparation of enantiomerically
pure (2S,4S)-Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor
(ARNI) drug Sacubitril/Valsartan. The protocol is based on a convergent synthetic strategy that
employs a diastereoselective Reformatsky-type reaction and a rhodium-catalyzed
stereoselective hydrogenation to establish the two chiral centers with high fidelity. An
alternative chemoenzymatic cascade approach is also briefly discussed as a sustainable
manufacturing option. This guide includes comprehensive experimental procedures, tabulated
guantitative data for key reaction steps, and a visual representation of the synthetic workflow.

Introduction

Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-succinylamino-2-
methylpentanoic acid ethyl ester, is a neprilysin inhibitor. In combination with the angiotensin II
receptor blocker valsartan, it is indicated for the treatment of chronic heart failure. The
stereochemistry of Sacubitril is crucial for its pharmacological activity, with the (2S,4S)
configuration being the desired enantiomer. The synthesis of enantiomerically pure Sacubitril
presents a significant challenge due to the presence of two stereocenters. This application note
details a robust and scalable synthetic route to obtain the desired (2S,4S)-isomer.
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Synthesis Strategy Overview

The primary synthesis route detailed here is a convergent approach that allows for the efficient
and stereocontrolled construction of the key intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-
methylpentanoic acid ethyl ester hydrochloride. This intermediate is then acylated to yield the
final Sacubitril product. The key stereocenters are installed via a diastereoselective
Reformatsky-type carbethoxyallylation and a subsequent rhodium-catalyzed stereoselective
hydrogenation.[1][2][3]

A promising alternative is a one-pot chemoenzymatic cascade that utilizes an ene-reductase
and a transaminase to construct the two chiral centers, offering a more environmentally friendly
process.[4]

Experimental Protocols
Route 1: Convergent Synthesis via Stereoselective
Hydrogenation

This synthesis can be divided into three main stages:

o Preparation of the acrylic acid precursor.

o Stereoselective hydrogenation to form the key amino ester intermediate.
» Final acylation to yield Sacubitril.

Stage 1: Preparation of (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-
methylpent-2-enoic acid

This stage involves the synthesis of an a,B-unsaturated ester, which is a crucial precursor for
the stereoselective hydrogenation. A common method involves a Wittig reaction or a Horner-
Wadsworth-Emmons reaction.[5]

Stage 2: Stereoselective Hydrogenation to form (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-
butoxycarbonyl)amino)-2-methylpentanoic acid

This is the key stereochemistry-defining step.
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e Reaction Setup: In a high-pressure hydrogenation reactor, add (E)-(R)-5-([1,1'-biphenyl]-4-
yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid (1 equivalent).[6]

» Catalyst and Solvent: Add a solution of the chiral catalyst, such as [RuCl(p-cymene)(R)-
BINAP]CI (0.006 equivalents), in methanol.[7] Alternatively, a catalyst system of nickel
acetate tetrahydrate and (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-
cyclohexanediamine can be used with ammonium formate as the hydrogen source.[6]

o Reaction Conditions: Purge the reactor with an inert gas (e.g., nitrogen) and then introduce
hydrogen gas to a pressure of 4.0 MPa. Heat the reaction mixture to 40-55°C and stir for 12
hours or until the reaction is complete as monitored by TLC or HPLC.[7][8]

o Work-up and Isolation: After cooling and releasing the pressure, concentrate the reaction
mixture. The crude product can be purified by crystallization to yield (2R,4S)-5-([1,1-
biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid as a white solid.[6]

Stage 3: Esterification and Deprotection to form (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-
methylpentanoic Acid Ethyl Ester Hydrochloride

« Esterification: Dissolve the Boc-protected amino acid from Stage 2 in ethanol. Add thionyl
chloride (1.1 equivalents) dropwise at 60°C and stir for 1 hour.[9]

« |solation: Concentrate the reaction mixture under reduced pressure to obtain the desired
ethyl ester hydrochloride salt.[9]

Stage 4: Final Acylation to (2S,4S)-Sacubitril

o Reaction Setup: Dissolve the amino ester hydrochloride from Stage 3 in a suitable solvent
such as dichloromethane, and add a base (e.g., pyridine, 3 equivalents).[10]

e Acylation: Add succinic anhydride (2 equivalents) and warm the mixture to 40-45°C for 6-10
hours.[10]

o Work-up and Purification: After the reaction is complete, the mixture is worked up using
standard extraction procedures. The final product, (2S,4S)-Sacubitril, can be purified by
chromatography or crystallization.
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Route 2: Chemoenzymatic Cascade Synthesis of a Key
Precursor

This innovative one-pot approach offers a sustainable alternative for generating a key Sacubitril
precursor with high diastereoselectivity.[4]

o Biocatalysts: The cascade utilizes a co-expression of two enzymes: an ene-reductase
(GoER from Gluconobacter oxydans) and a transaminase.[4]

¢ Reaction Conditions: The reaction is typically carried out in a buffered agqueous solution at a
controlled pH and temperature, using whole cells co-expressing the enzymes, a mixture of
whole cells each expressing a single enzyme, or purified enzymes.[4]

e Outcome: This method can afford the key chiral intermediate in high yield (up to 87%) and
excellent diastereomeric excess (99% de).[4]

Quantitative Data Summary
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Caption: Convergent synthetic workflow for enantiomerically pure (2S,4S)-Sacubitril.
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Caption: Logic diagram for the one-pot chemoenzymatic synthesis of a key Sacubitril precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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